molecular formula C5Cl3F2N B1317643 2,3,5-Trichloro-4,6-difluoropyridine CAS No. 34415-31-1

2,3,5-Trichloro-4,6-difluoropyridine

Cat. No.: B1317643
CAS No.: 34415-31-1
M. Wt: 218.41 g/mol
InChI Key: WXUKVOVSTRWNSA-UHFFFAOYSA-N
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Safety and Hazards

2,3,5-Trichloro-4,6-difluoropyridine is highly toxic and may be fatal if inhaled, swallowed, or absorbed through the skin . Contact may irritate skin, eyes, and mucous membranes . It is advised to avoid any skin contact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trichloro-4,6-difluoropyridine typically involves the halogenation of pyridine derivatives. One common method involves the reaction of pentachloropyridine with potassium fluoride in an anhydrous solvent such as N-methylpyrrolidone at temperatures below 170°C . This reaction proceeds with high yield and minimal tar formation .

Industrial Production Methods

Industrial production of this compound often employs similar halogenation techniques but on a larger scale. The use of phase transfer catalysts and optimized reaction conditions, such as controlled temperatures and solvent systems, ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trichloro-4,6-difluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with sodium azide can yield azido-substituted pyridines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5-Trichloro-4,6-difluoropyridine is unique due to its specific combination of chlorine and fluorine substituents, which impart distinct electronic and steric effects. This makes it particularly useful in the synthesis of complex molecules where precise control over reactivity is required .

Properties

IUPAC Name

2,3,5-trichloro-4,6-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Cl3F2N/c6-1-3(9)2(7)5(10)11-4(1)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUKVOVSTRWNSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1Cl)Cl)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Cl3F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067844
Record name Pyridine, 2,3,5-trichloro-4,6-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34415-31-1
Record name 2,3,5-Trichloro-4,6-difluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34415-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2,3,5-trichloro-4,6-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034415311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2,3,5-trichloro-4,6-difluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyridine, 2,3,5-trichloro-4,6-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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